An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Applications
An In-Depth Technical Guide to N-cyclopropyl-2-nitroaniline: Synthesis, Characterization, and Applications
Introduction
N-cyclopropyl-2-nitroaniline is a substituted aromatic amine that serves as a pivotal building block in synthetic organic chemistry. Characterized by a cyclopropyl group attached to the amino function and a nitro group at the ortho position of the benzene ring, this molecule presents a unique combination of steric and electronic properties. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the nucleophilicity of the amine, making it a versatile intermediate. This guide provides a comprehensive technical overview of N-cyclopropyl-2-nitroaniline, covering its chemical identity, a field-proven synthesis protocol, detailed analytical characterization, and its applications in research and drug development, designed for professionals in the chemical and pharmaceutical sciences.
Core Chemical Identity and Physicochemical Properties
Accurate identification is the foundation of all chemical research. The essential identifiers and properties of N-cyclopropyl-2-nitroaniline are summarized below.
Table 1: Chemical Identifiers for N-cyclopropyl-2-nitroaniline
| Identifier | Value | Source |
| CAS Number | 55432-23-0 | [1][2] |
| Molecular Formula | C₉H₁₀N₂O₂ | [1][3] |
| Molecular Weight | 178.19 g/mol | [1][4] |
| IUPAC Name | N-cyclopropyl-2-nitroaniline | [1] |
| Synonyms | Cyclopropyl-(2-nitro-phenyl)-amine, N-Cyclopropyl-2-nitrobenzenamine | [1] |
| InChI | InChI=1S/C9H10N2O2/c12-11(13)9-4-2-1-3-8(9)10-7-5-6-7/h1-4,7,10H,5-6H2 | [1] |
| InChIKey | NPKZHUINIYQERL-UHFFFAOYSA-N | [1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Appearance | Data not explicitly available; typically an orange or yellow solid, characteristic of nitroanilines. | [5] |
| Purity | Commercially available up to 96% | [1][2] |
| Predicted XlogP | 2.7 | [3] |
Synthesis Protocol: Nucleophilic Aromatic Substitution
The most direct and widely cited method for synthesizing N-cyclopropyl-2-nitroaniline is via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is effective due to the activation of the benzene ring by the electron-withdrawing nitro group, which facilitates the displacement of a leaving group (typically a halide) by an incoming nucleophile.
Causality in Experimental Design
The chosen protocol involves the reaction of 1-chloro-2-nitrobenzene with cyclopropylamine.[6]
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Substrate Choice : 1-chloro-2-nitrobenzene is an ideal substrate. The chlorine atom is a good leaving group, and its position ortho to the strongly deactivating nitro group makes the ipso-carbon highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophile : Cyclopropylamine serves as the nitrogen nucleophile. It is used in excess to act as both the reactant and a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
Thermal Conditions : The reaction is conducted at reflux temperature to provide the necessary activation energy for the SNAr reaction, which can be sluggish at lower temperatures.[6]
Detailed Synthesis Workflow
The following protocol is a self-validating system, where the success of each step is confirmed by subsequent analytical verification.
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Caption: Workflow for the synthesis and purification of N-cyclopropyl-2-nitroaniline.
Experimental Protocol
-
Reaction Setup : In a round-bottom flask equipped with a reflux condenser, combine 1-chloro-2-nitroaniline (13 g, 0.082 mole) and cyclopropylamine (17.15 ml).[6]
-
Reflux : Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up : After 24 hours, allow the mixture to cool to room temperature. Pour the cooled mixture into ethyl acetate (200 ml).[6]
-
Extraction : Transfer the ethyl acetate solution to a separatory funnel and wash it three times with a saturated brine solution (3 x 100 ml) to remove excess cyclopropylamine and its hydrochloride salt.[6]
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate to dryness using a rotary evaporator. This will yield the crude product as a residue.[6]
-
Purification : Purify the residue by column chromatography on silica gel. Elute the column using a solvent system of 60% hexane in chloroform to isolate the pure N-cyclopropyl-2-nitroaniline.[6]
Analytical Characterization: A Self-Validating System
Structural confirmation and purity assessment are critical. The combination of spectroscopic techniques provides a robust, self-validating confirmation of the target compound's identity. The data below are predicted based on the known spectra of structurally similar nitroanilines.[7]
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Caption: Synthesis of N-cyclopropyl-2-nitroaniline via SNAr reaction.
Table 3: Spectroscopic Data for Structural Verification
| Technique | Expected Observations | Rationale for Validation |
| ¹H NMR | Aromatic protons (δ 7.5–8.5 ppm), Cyclopropyl protons (δ 0.5–1.5 ppm), and an N-H proton signal. | The distinct chemical shifts and splitting patterns for both the aromatic and the unique cyclopropyl ring protons provide unambiguous confirmation of the core structure.[7] |
| ¹³C NMR | Aromatic carbons, including a downfield signal for the carbon attached to the nitro group (~140 ppm), and aliphatic carbons of the cyclopropyl ring. | Confirms the carbon skeleton, including the presence of the cyclopropyl moiety and the influence of the nitro group on the aromatic ring's electronic environment.[7] |
| IR Spectroscopy | Strong absorption bands around 1520 cm⁻¹ (asymmetric NO₂ stretch) and 1340 cm⁻¹ (symmetric NO₂ stretch). An N-H stretch will also be present. | These characteristic, strong bands are definitive indicators of the nitro functional group, a key feature of the molecule.[7] |
| Mass Spectrometry | A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (179.08 m/z). | Provides definitive confirmation of the molecular formula and weight of the synthesized compound.[3] |
Applications in Research and Drug Development
N-cyclopropyl-2-nitroaniline is not an end-product but a valuable intermediate. Its utility stems from the reactivity of its functional groups.
-
Precursor to Heterocyclic Scaffolds : The primary application lies in its role as a precursor to o-phenylenediamines. The nitro group can be readily reduced to an amine, yielding N¹-cyclopropylbenzene-1,2-diamine. This diamine is a cornerstone for constructing benzimidazoles, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[8][9] The general workflow involves the reduction of the nitro group followed by cyclization with a carboxylic acid or its equivalent.
-
Intermediate for Complex Molecule Synthesis : As a functionalized aniline, it serves as a starting point for building more complex molecules for various applications, including materials science (dyes) and agrochemicals.[7]
-
Probing Reaction Mechanisms : N-cyclopropylanilines, as a class, have been utilized as chemical probes to study single-electron oxidation reactions. The cyclopropyl ring can undergo an irreversible ring-opening upon oxidation, which provides a clear and measurable endpoint to study reaction kinetics and mechanisms in complex systems.[10] This application highlights its value in fundamental chemical research beyond synthetic utility.
-
Influence in Drug Design : The N-cyclopropyl moiety is a desirable feature in modern drug discovery. It is often used as a "bioisostere" for larger or more metabolically labile groups. Its small, rigid structure can enhance binding affinity to protein targets and improve metabolic stability, thereby enhancing the pharmacokinetic profile of a drug candidate.
Conclusion
N-cyclopropyl-2-nitroaniline is a strategically important chemical intermediate whose value is defined by its structural features. The interplay between the nucleophilic cyclopropylamine group and the electron-deficient nitro-aromatic ring provides a reliable platform for advanced synthesis. The straightforward and robust SNAr synthesis, coupled with clear analytical validation methods, makes it an accessible and reliable building block for researchers. Its pivotal role as a precursor to medicinally relevant heterocyclic systems, such as benzimidazoles, and its utility in mechanistic studies underscore its significance in both applied and fundamental chemical sciences. This guide provides the necessary technical foundation for professionals to confidently synthesize, characterize, and utilize this versatile compound in their research and development endeavors.
References
-
PrepChem . Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]
-
Allschoolabs . N-Cyclopropyl-2-nitroaniline - 96%, high purity , CAS No.55432-23-0. [Link]
-
PubChemLite . N-cyclopropyl-2-nitroaniline (C9H10N2O2). [Link]
-
PubChem . 3-Cyclopropyl-2-nitroaniline. [Link]
-
Wikipedia . 2-Nitroaniline. [Link]
-
PubMed . Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. [Link]
-
PubChem . 2-Nitroaniline. [Link]
-
PubChem . 2-nitro-N-(4-nitrophenyl)aniline. [Link]
Sources
- 1. N-Cyclopropyl-2-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. Buy Online - N-Cyclopropyl-2-nitroaniline - 96%, high purity , CAS No.55432-23-0 - We Deliver Worldwide [allschoolabs.com]
- 3. PubChemLite - N-cyclopropyl-2-nitroaniline (C9H10N2O2) [pubchemlite.lcsb.uni.lu]
- 4. 3-Cyclopropyl-2-nitroaniline | C9H10N2O2 | CID 53857263 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Nitroaniline | C6H6N2O2 | CID 6946 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]
